1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Description
1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 2,4-di-tert-butylphenoxy group and a pyrrolidine moiety, with a hydrochloride counterion enhancing solubility. The pyrrolidine ring contributes to basicity and hydrogen-bonding capabilities, which may play a role in target binding.
Properties
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-9-10-19(18(13-16)21(4,5)6)24-15-17(23)14-22-11-7-8-12-22;/h9-10,13,17,23H,7-8,11-12,14-15H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTSJQQNCMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20N2O·HCl
- Molecular Weight : 220.32 g/mol
- CAS Number : 30152-60-4
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its role as a potential therapeutic agent. Key areas of investigation include:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage induced by oxidative agents, potentially through the modulation of signaling pathways involved in cell survival.
This compound appears to exert its effects through several mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals, thereby reducing cellular damage.
- Modulation of Enzymatic Activity : It has been suggested that the compound can influence the activity of various enzymes involved in oxidative stress responses.
Antioxidant Studies
A study evaluated the antioxidant capacity of the compound using various assays. Results indicated significant free radical scavenging activity comparable to established antioxidants:
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15.3 | |
| ABTS Radical Scavenging | 12.7 | |
| Hydroxyl Radical Scavenging | 18.5 |
Neuroprotective Studies
In vitro studies on neuronal cell lines demonstrated that treatment with the compound significantly reduced cell death induced by oxidative stressors such as tert-butyl hydroperoxide (TBHP):
- Cell Viability Assay : SH-SY5Y neuroblastoma cells treated with the compound showed a 30% increase in viability compared to untreated controls following TBHP exposure.
- Mechanistic Insights : The neuroprotective effects were linked to the activation of ERK and PI3K signaling pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Structural Features: This compound () shares the tert-butylphenoxy and pyrrolidine motifs but replaces the propan-2-ol backbone with a cyclopropane ring and a phenyl group. The ketone linkage (methanone) contrasts with the hydroxyl group in the target compound.
- Synthesis : Prepared via a radical addition pathway with a diastereomeric ratio (dr) of 6:1, indicating stereochemical complexity absent in the target compound’s synthesis .
- Physicochemical Properties : The cyclopropane ring and ketone group likely reduce solubility compared to the hydrochloride salt form of the target compound.
Metoprolol Succinate
- Structural Features: Metoprolol () contains a propan-2-ol backbone with a 4-(2-methoxyethyl)phenoxy group and an isopropylamine substituent. The target compound replaces the methoxyethyl group with di-tert-butylphenoxy and substitutes isopropylamine with pyrrolidine.
- Pharmacology: Metoprolol is a β1-selective adrenergic receptor blocker, whereas the target compound’s pharmacological profile remains uncharacterized.
Benidipine Hydrochloride
- Structural Features: A dihydropyridine calcium channel blocker () with ester linkages and a nitroaryl group. The target compound lacks the dihydropyridine ring but shares the propanolamine substructure.
- Functional Implications : Benidipine’s mechanism relies on L-type calcium channel inhibition, while the target compound’s activity may diverge due to its distinct substituents .
Table 1: Key Comparative Data
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (HCl Salt) | Synthesis Yield | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | ~438.0 | 4.2 (estimated) | High in polar solvents | Not reported | Di-tert-butylphenoxy, pyrrolidine |
| (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone | ~354.5 | 3.8 | Moderate | 71% | Cyclopropane, ketone, phenyl group |
| Metoprolol Succinate | 652.8 | 1.2 | High | N/A | Methoxyethylphenoxy, isopropylamine |
| Benidipine Hydrochloride | 542.0 | 5.1 | Low | N/A | Dihydropyridine, nitroaryl, ester |
Notes:
Pharmacological and Functional Insights
- Steric Effects: The di-tert-butylphenoxy group in the target compound may reduce metabolic degradation compared to less hindered analogs like 4,4'-(propane-2,2-diyl)diphenol (), which lacks bulky substituents .
- Hydrogen Bonding : The propan-2-ol hydroxyl and pyrrolidine nitrogen in the target compound could facilitate interactions with biological targets, akin to metoprolol’s β1-adrenergic receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
